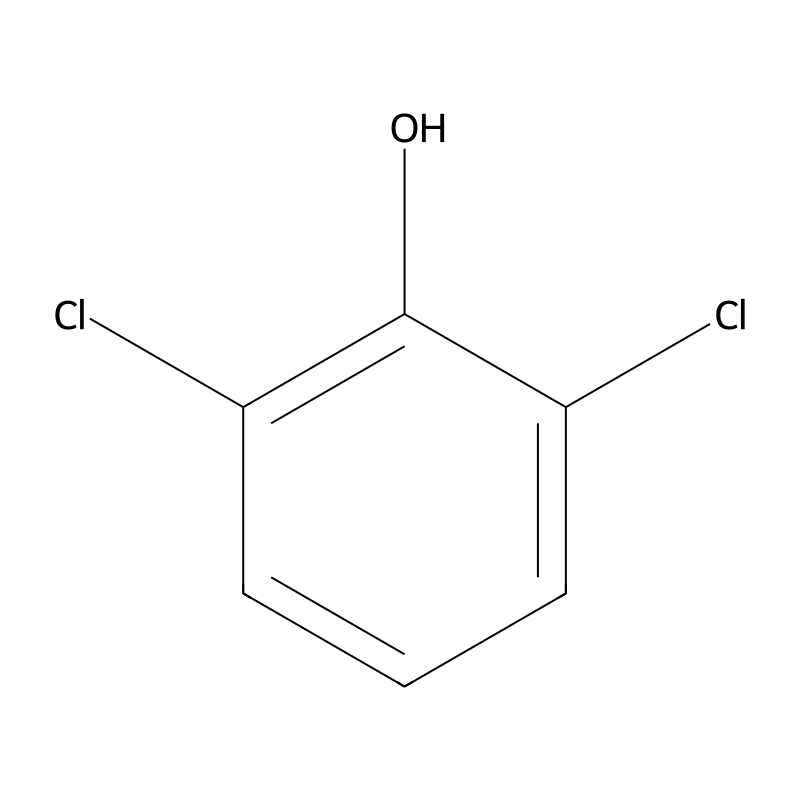

2,6-Dichlorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether

In water, 2.65X10+3 mg/l at 25 °C

In water, 1,900 mg/L at 25 °C

Synonyms

Canonical SMILES

2,6-Dichlorophenol (CAS 87-65-0) is a halogenated phenol characterized by two ortho-positioned chlorine atoms that impart significant steric bulk and strong electron-withdrawing effects . With a melting point of 64–66 °C and a boiling point of 218–220 °C, it is processed as a crystalline solid in industrial settings . In chemical procurement, it is primarily sourced as a building block for pharmaceuticals, agrochemicals, and advanced materials . Its specific substitution pattern makes it a strict precursor for synthesizing sterically constrained diarylamines and diaryl ethers, most notably in the production of the non-steroidal anti-inflammatory drug diclofenac and its structural analogs [1].

Substituting 2,6-Dichlorophenol with isomers like 2,4-Dichlorophenol or 2,5-Dichlorophenol leads to immediate synthetic failure in target-oriented workflows[1]. The dual ortho-chlorine configuration in 2,6-Dichlorophenol completely blocks the 2- and 6-positions, forcing subsequent electrophilic aromatic substitutions exclusively to the para (4-) position[2]. In contrast, 2,4-Dichlorophenol directs substitutions to the remaining ortho position (C6) [2]. Furthermore, the steric bulk flanking the hydroxyl group in 2,6-Dichlorophenol is a strict prerequisite for achieving the specific orthogonal dihedral angles required in the pharmacological active sites of drugs like diclofenac; using an isomer fails to produce the necessary 3D molecular conformation [3]. Finally, the profound difference in acidity dictates that reaction conditions optimized for the phenolate of 2,6-Dichlorophenol will not activate 2,4-Dichlorophenol efficiently [1].

Thermodynamic Acidity and Phenolate Formation at Neutral pH

2,6-Dichlorophenol exhibits a significantly lower pKa compared to its isomers due to the dual electron-withdrawing inductive effects of the ortho-chlorines[1]. Experimental measurements place the pKa of 2,6-Dichlorophenol at 6.79, whereas 2,4-Dichlorophenol has a pKa of 8.09 [2]. At a physiological or mildly basic pH of 7.5, 2,6-Dichlorophenol exists predominantly as a reactive phenolate anion, while 2,4-Dichlorophenol remains largely in its protonated, unreactive state [1].

| Evidence Dimension | pKa and Ionization state |

| Target Compound Data | 2,6-Dichlorophenol (pKa 6.79) |

| Comparator Or Baseline | 2,4-Dichlorophenol (pKa 8.09) |

| Quantified Difference | 2,6-Dichlorophenol is over 10 times more acidic than 2,4-Dichlorophenol. |

| Conditions | Aqueous solution at 25 °C |

This quantitative shift in ionization dictates solvent selection and base equivalents in nucleophilic substitutions, allowing 2,6-Dichlorophenol to be activated under much milder aqueous or biphasic conditions than its isomers.

Absolute Para-Directing Regioselectivity Due to Ortho-Blocking

The substitution pattern of 2,6-Dichlorophenol dictates its downstream reactivity in electrophilic aromatic substitution[1]. Because both ortho positions (C2 and C6) are occupied by chlorine atoms, any incoming electrophile is directed exclusively to the para position (C4) [1]. In contrast, 2,4-Dichlorophenol has an open ortho position (C6), leading to ortho-directed products[2].

| Evidence Dimension | Regioselectivity in electrophilic substitution |

| Target Compound Data | 2,6-Dichlorophenol (100% para-directed to C4) |

| Comparator Or Baseline | 2,4-Dichlorophenol (ortho-directed to C6) |

| Quantified Difference | 2,6-Dichlorophenol yields exclusively 4-substituted derivatives, while 2,4-Dichlorophenol yields 6-substituted derivatives. |

| Conditions | Standard electrophilic aromatic substitution conditions |

Buyers synthesizing 4-functionalized 2,6-disubstituted aromatic building blocks must procure 2,6-Dichlorophenol to avoid complex, low-yield isomer separation workflows.

Steric Hindrance in Ullmann Coupling for API Synthesis

The synthesis of diclofenac and its derivatives relies heavily on the specific steric hindrance provided by the 2,6-dichloro substitution [1]. When 2,6-Dichlorophenol is used in Ullmann-type C-O or C-N coupling reactions with o-aminophenylacetate or chloro-N-phenylacetamide, the resulting diaryl compound is forced into an orthogonal conformation[2]. Unsubstituted phenol or mono-chlorophenols lack this dual-flanking steric bulk, resulting in planar and flexible molecules that fail to bind the cyclooxygenase (COX) active site [1].

| Evidence Dimension | Diaryl conformation post-coupling |

| Target Compound Data | 2,6-Dichlorophenol (Yields sterically locked orthogonal diaryl systems) |

| Comparator Or Baseline | Phenol / Mono-chlorophenols (Yield planar/flexible systems) |

| Quantified Difference | The dual ortho-chlorines enforce a highly restricted rotation around the ether/amine linkage. |

| Conditions | Ullmann coupling or Smiles rearrangement for NSAID synthesis |

Procurement of 2,6-Dichlorophenol is strictly required for manufacturing diclofenac analogs, as missing even one ortho-chlorine eliminates the required pharmacological steric hindrance.

Synthesis of Diclofenac and NSAID Analogs

2,6-Dichlorophenol is the required starting material for producing 2-(2,6-dichlorophenoxy)-N-phenylacetamide via condensation, which subsequently undergoes Smiles rearrangement to yield diclofenac [1].

Production of 4-Substituted 2,6-Dichlorophenyl Intermediates

Due to its absolute para-directing nature, 2,6-Dichlorophenol is the required choice for synthesizing 4-functionalized derivatives without the need for costly isomer separation [2].

Phase-Transfer Catalyzed Etherifications

Exploiting its low pKa (6.79), 2,6-Dichlorophenol is selected for biphasic continuous flow reactors where mild bases are sufficient to generate the reactive phenolate anion, unlike less acidic dichlorophenol isomers[3].

Physical Description

Color/Form

Needles from petroleum ethe

XLogP3

Boiling Point

220.0 °C

220 °C; 92 °C at 4 mm Hg

Density

LogP

log Kow = 2.75

Melting Point

68.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 53 of 54 companies with hazard statement code(s):;

H314 (90.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (13.21%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Chlorine atoms on the ortho-position weakened the activity of mono- and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/

Vapor Pressure

0.03 mmHg

0.033 mm Hg at 25 °C

Pictograms

Corrosive;Environmental Hazard

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

TREATMENT OF 2-CHLOROPHENOL WITH LIQUID SULFUR DIOXIDE, FOLLOWED BY GASEOUS CHLORINE WITH HEAT

... Obtained by chlorinating o-chlorophenol in the presence of a catalytic quantity of an amine, with or without a solvent medium, giving a yield of 90%.

General Manufacturing Information

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

... Can be formed either as intermediates in the chlorination of phenol to higher chlorophenols, or as degradation products.

The sex pheromone, 2,6-dichlorophenol, was combined with a pesticide to control populations of the American dog tick, Dermacentor variabilis (Say). This pheromone persisted in the fur of treated dogs for at least 18 days. The mixture of pheromone and pesticide was much more effective in reducing mating among the surviving ticks than the treatments without pheromone. The pheromone pesticide mixture also killed significantly more ticks than the treatment without pheromone. This increased effectiveness was due almost entirely to the significantly greater kill of male ticks. Combining the sex pheromone with pesticide treatments offers a means of suppressing tick populations by curtailing their mating and subsequent reproductive success.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC ANALYSIS OF TRACE PHENOLS, INCLUDING 2,6-DICHLOROPHENOL, BY DIRECT ACETYLATION IN AQUEOUS SOLUTION. STABLE ACETATE ESTER CAN BE ANALYZED USING STD GC COLUMNS SUCH AS OV-17 OR OV-101, ND.

Reverse phase high pressure liquid chromatography with a UV detector in series with an electrochemical detector was used for qual and quant determination of impurities in technical samples. 2,6-Dichlorophenol (avg 4.5%) was one of the contaminants in technical 2,4-dichlorophenol samples.

Direct determination of trace amounts of chlorophenols in freshwater, waste water and seawater was studied. /Chlorophenols/

For more Analytic Laboratory Methods (Complete) data for 2,6-DICHLOROPHENOL (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/

A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/

A gas chromatographic method is described that is sensitive and specific for the simultaneous determination of 10 chlorinated phenols /in urine samples/: 2,6-, 2,4-, 2,3-, and 3,4-dichlorophenol; 2,4,6-, 2,4,5-, and 3,4,5-trichlorophenol; 2,3,4,6- and 2,3,4,5-tetrachlorophenol; and pentachlorophenol. ... The method is based on the hydrolysis of the phenolic compounds in urine and subsequent derivatization with acetic anhydride. To determine the accuracy and precision of the method, pooled urine from unexposed persons spiked with definite amounts of each chlorophenol was analyzed. Concentrations were between 58 and 220 ug/l. Recoveries ranged between 87 and 119%. The coefficients of variation were between 4.4 and 10.1%. The detection limit for each chlorophenol in urine ranged between 4.9 and 18.6 ug/L.